

Technical Support Center: GGACK (EGR-CMK) Stability & Handling

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Compound of Interest

Compound Name: *H-Glu-Gly-Arg-chloromethylketone*

Cat. No.: *B1150371*

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Topic: Stability, Storage, and Reconstitution of Glu-Gly-Arg-chloromethyl ketone (GGACK/EGR-CMK). Audience: Researchers, Biochemists, and Assay Developers. Version: 2.0 (Current as of 2026).

Core Directive: The "Acidic Paradox"

The single most common reason for GGACK experimental failure is incorrect reconstitution pH.

GGACK (EGR-CMK) is a chloromethyl ketone.^{[1][2]} While it is designed to inhibit serine proteases (Factor Xa, Thrombin, tPA) that operate at neutral pH (7.4), the inhibitor itself is chemically unstable at that same pH.

- **The Trap:** Users often dissolve the powder in the assay buffer (PBS/TBS, pH 7.4).
- **The Result:** Rapid hydrolysis of the chloromethyl group, rendering the molecule inert before it ever reaches the target enzyme.
- **The Solution:** Stock solutions must be acidic (pH ~3.0) or anhydrous (DMSO).

Reconstitution & Storage Protocols

Protocol A: The Aqueous Acid Method (Recommended)

Best for assays sensitive to organic solvents.

- Solvent: Prepare 1 mM HCl (Dilute concentrated HCl into high-quality water; final pH ~3.0).
- Dissolution: Add 1 mM HCl to the GGACK lyophilized powder to achieve a concentration of 10 mM.
- Aliquot: Immediately divide into single-use aliquots (e.g., 50 μ L).
- Storage: Freeze at -80°C.
 - Stability:^[3]^[4] >1 year at -80°C.
 - Working Life: Hours on ice; minutes at RT if pH > 6.0.

Protocol B: The DMSO Method

Best for high-concentration stocks (>10 mM).

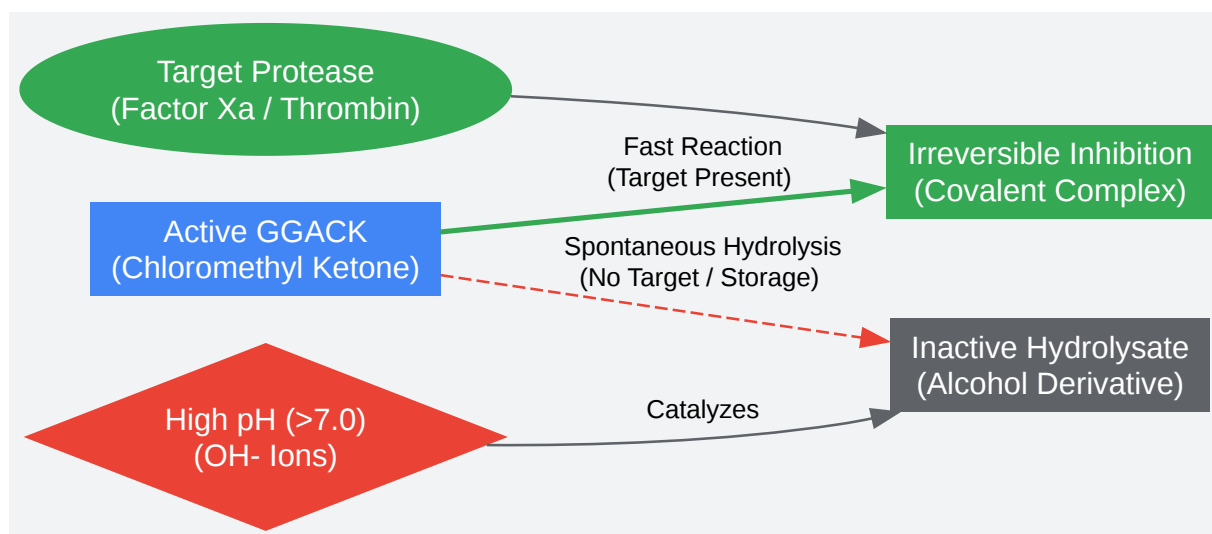
- Solvent: Anhydrous DMSO (Dimethyl sulfoxide).
- Dissolution: Dissolve powder to 10–20 mM.
- Storage: Aliquot and store at -20°C or -80°C.
 - Note: Ensure your target enzyme is not sensitive to the final concentration of DMSO (keep final DMSO < 0.5% in assay).

Storage Conditions Summary

State	Condition	Stability Estimate	Notes
Lyophilized Powder	-20°C / Desiccated	> 2 Years	Keep dry; hygroscopic.
Liquid (pH 3.0)	-80°C	1 Year	Do not store at -20°C (eutectic crystallization may alter pH).
Liquid (pH 7.4)	4°C / RT	< 30 Minutes	Unstable. Hydrolysis destroys activity.
Liquid (DMSO)	-20°C	> 1 Year	Avoid repeated freeze-thaw cycles.[5]

Mechanism of Instability (Visualized)

The chloromethyl ketone group is an electrophile designed to attack the active site Histidine of the protease. However, in solution, water (OH⁻) acts as a competing nucleophile, especially as pH rises.



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Caption: Competitive pathways for GGACK. High pH storage promotes hydrolysis (red path), permanently deactivating the inhibitor before it can bind the enzyme (green path).

Troubleshooting & FAQs

Q1: I dissolved GGACK in PBS yesterday and stored it at 4°C. It is not inhibiting my Factor Xa today. Why?

Diagnosis:Hydrolysis. Explanation: At pH 7.4, the half-life of chloromethyl ketones can be as short as 15–30 minutes depending on temperature [1]. By storing it overnight in PBS, the active chloromethyl group reacted with water molecules, converting the potent inhibitor into an inactive alcohol. Fix: Discard the solution. Reconstitute fresh powder in 1 mM HCl or DMSO.

Q2: Will adding 1 mM HCl stock to my assay acidify the reaction and kill the enzyme?

Diagnosis:Buffer Capacity Check. Explanation: Usually, no. If you dilute a 10 mM stock (in 1 mM HCl) 1:1000 into a standard assay buffer (e.g., 50 mM Tris or HEPES), the buffering capacity of the assay buffer will easily overwhelm the trace amount of acid. Verification:

- Stock: 10 mM GGACK in 1 mM HCl.[4]
- Target: 10 µM GGACK in 50 mM Tris (pH 7.4).
- Dilution Factor: 1:1000.
- Result: The pH shift will be negligible (< 0.01 pH units).

Q3: Can I use GGACK to stop a reaction and then run Western Blot?

Answer: Yes, but add it immediately before boiling/denaturing. Protocol:

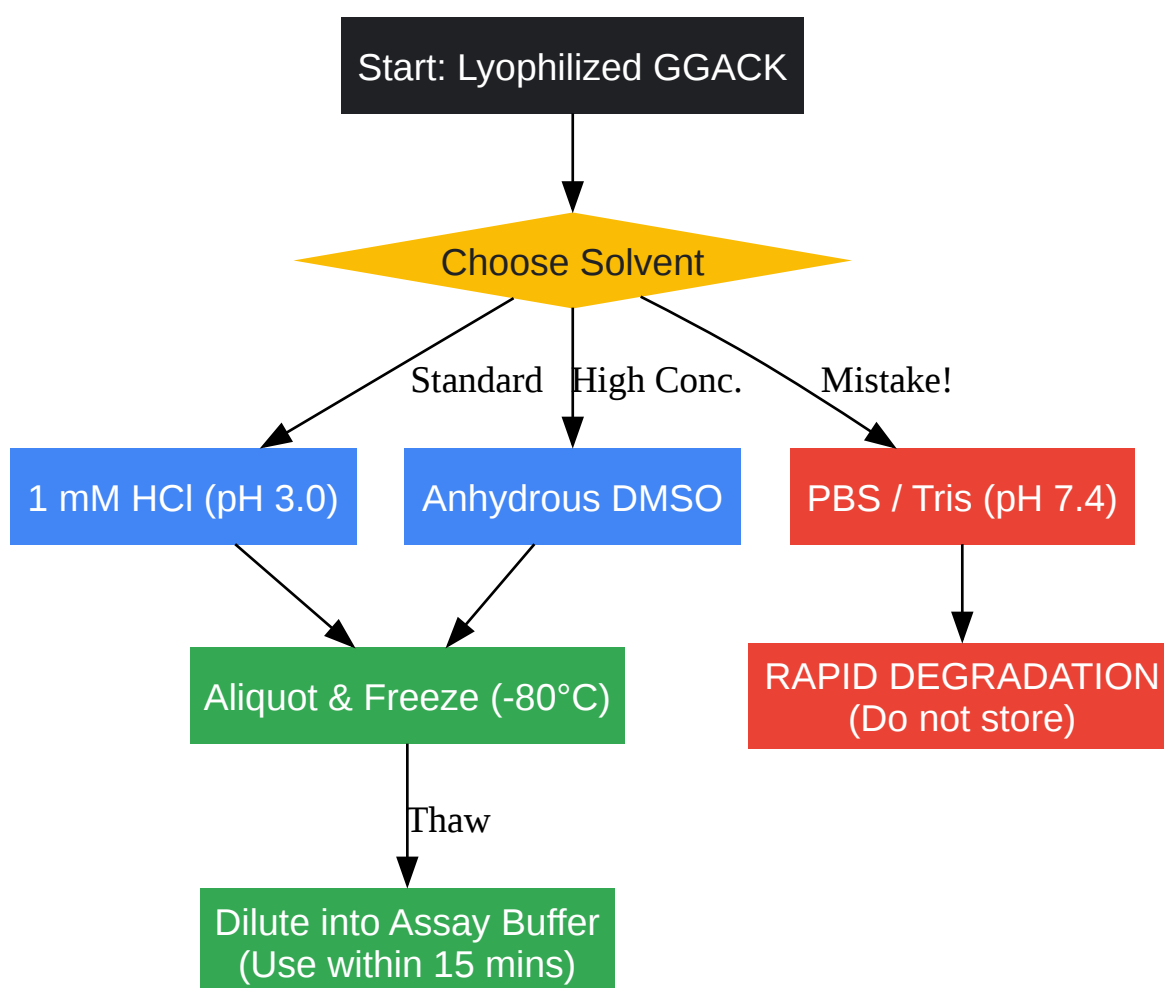
- Prepare 100x stock in 1 mM HCl.
- Add to cell lysate/reaction.
- Incubate 5–10 minutes at RT to allow alkylation of the active site.
- Proceed to SDS-PAGE. Note: Because the inhibition is covalent (irreversible), the inhibitor will remain bound to the protease even during denaturation [2].

Q4: I see a precipitate when thawing my DMSO stock.

Diagnosis: Water Contamination / Eutectic Freeze. Explanation: DMSO is hygroscopic (absorbs water from air). If the tube was not tightly sealed, water entered, raising the freezing point and potentially causing solubility issues or hydrolysis. Fix: Warm to 37°C and vortex. If precipitate persists, the compound may have degraded or aggregated. Verify concentration via absorbance if possible, or discard.

Experimental Workflow: The "Safe-Handling" Loop

Use this decision logic to ensure data integrity.



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Caption: Operational workflow for GGACK. Note that dissolving directly in neutral buffer leads to immediate failure if not used instantly.

References

- Sigma-Aldrich (Merck). TLCK/Chloromethyl Ketone Stability Data. Product Information Sheet T7254. (Chloromethyl ketones are unstable above pH 6.0; ~48% decomposition in 5 mins at pH 9.0).[4]
- Haematologic Technologies (Prolytix). EGR-chloromethylketone (GGACK) Product Insert. (Specifies irreversible inhibition of Factor Xa and Thrombin).
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